molecular formula C20H19FN4O2 B2428985 3-((5-fluoropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034501-17-0

3-((5-fluoropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2428985
CAS No.: 2034501-17-0
M. Wt: 366.396
InChI Key: JYMJLKYKUVNTCR-UHFFFAOYSA-N
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Description

3-((5-fluoropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
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Biological Activity

The compound 3-((5-fluoropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique combination of a fluoropyrimidine moiety, a pyrrolidine ring, and a naphthalene group. This structure is significant as it may influence the compound’s interaction with biological targets.

Molecular Formula

  • Molecular Formula : C16H17FN2O2
  • Molecular Weight : 286.32 g/mol

The precise mechanism of action for this compound is still under investigation. However, similar fluoropyrimidine derivatives are known to interfere with DNA synthesis and replication, potentially leading to the inhibition of cancer cell growth. The interaction with specific enzymes or receptors involved in cell proliferation and apoptosis is also a key area of study.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, in studies involving various cancer cell lines, compounds with similar structures demonstrated IC50 values ranging from 0.15 to 0.24 μM, indicating potent antiproliferative effects .

CompoundCell LineIC50 (μM)Antitumor Efficacy
Compound ASJSA-10.2286% regression
Compound BSJSA-10.1587% regression
Compound CSJSA-10.24100% regression

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit specific enzymes linked to tumor growth and progression. The inhibition of the MDM2 protein, which regulates the p53 tumor suppressor pathway, has been highlighted as a promising therapeutic target .

Case Studies

Recent studies have evaluated the pharmacodynamics of this compound in xenograft models. For example, administration of a closely related compound at doses of 100 mg/kg showed significant modulation of p53 activation and subsequent tumor growth inhibition in animal models .

Comparative Analysis

When compared to other compounds within the same class, the biological activity of this compound appears promising but requires further optimization for enhanced efficacy and reduced toxicity.

Compound ComparisonBinding Affinity (IC50)Tumor Growth Inhibition
Compound A6.4 nMModerate
Compound B<1 nMHigh
Target CompoundNot yet establishedNeeds further testing

Properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-11-22-19(23-12-16)27-17-8-9-25(13-17)20(26)24-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,11-12,17H,8-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMJLKYKUVNTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.